1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one
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Overview
Description
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a naphthylethanone moiety
Mechanism of Action
Target of Action
It is known that piperazine compounds, which are structurally similar, generally target gaba receptors .
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Given the known effects of similar piperazine compounds, it can be inferred that the compound may influence pathways related to neurotransmission, particularly those involving gaba receptors .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Similar piperazine compounds are known to have antiallergic, spasmolytic, and antihistaminic activity .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, such as this compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Naphthylethanone Moiety: The final step involves the coupling of the diphenylmethylpiperazine intermediate with a naphthylethanone derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
1-(4-(Diphenylmethyl)piperazinyl)-2-acetic acid: Similar structure but with an acetic acid moiety instead of naphthylethanone.
1-(4-(Diphenylmethyl)piperazinyl)-2-propanone: Contains a propanone group instead of naphthylethanone.
Uniqueness
1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is unique due to its combination of a piperazine ring with a diphenylmethyl group and a naphthylethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O/c32-28(22-26-16-9-15-23-10-7-8-17-27(23)26)30-18-20-31(21-19-30)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHYVLULXPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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